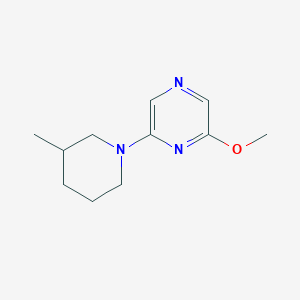

2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine

Descripción

2-Methoxy-6-(3-methylpiperidin-1-yl)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with a methoxy group at position 2 and a 3-methylpiperidinyl moiety at position 4. Pyrazines are nitrogen-containing bicyclic aromatic systems known for their diverse biological and physicochemical properties, including roles in flavor formation (e.g., roasted aromas in foods) , pharmacological activity (e.g., antimicrobial, anticancer) , and material science applications (e.g., n-type organic semiconductors) .

Such substitutions are critical in modulating pharmacokinetic properties, such as bioavailability and target selectivity .

Propiedades

IUPAC Name |

2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9-4-3-5-14(8-9)10-6-12-7-11(13-10)15-2/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULRQMOHOPGDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CN=CC(=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions may produce various substituted pyrazines.

Aplicaciones Científicas De Investigación

2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

Industry: It is used in the flavor and fragrance industry due to its aromatic properties.

Mecanismo De Acción

The mechanism of action of 2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The methoxy and methylpiperidinyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazine Derivatives

Table 1: Key Pyrazine Derivatives and Their Properties

Comparison with Flavor-Active Pyrazines

Pyrazines like 2-isopropyl-6-methoxypyrazine and Maillard-derived pyrazines (e.g., trimethylpyrazine) are critical for roasted aromas in foods. The target compound’s methoxy group may contribute to similar volatility and flavor profiles, but its 3-methylpiperidinyl group likely reduces volatility due to increased molecular weight and polarity.

Electronic and Material Properties

Pyrazines with electron-withdrawing groups (e.g., chloro, sulfonyl) exhibit reduced LUMO energies, enhancing n-type semiconductor behavior . The methoxy group in 2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine may moderately lower LUMO energy compared to unsubstituted pyrazines, but the 3-methylpiperidinyl group’s steric effects could disrupt π-stacking, limiting utility in organic electronics compared to planar analogs like tetrathiafulvalene derivatives .

Actividad Biológica

2-Methoxy-6-(3-methylpiperidin-1-yl)pyrazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in various fields, particularly in pharmacology and therapeutic development.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a methoxy group and a 3-methylpiperidinyl moiety. This structure contributes to its unique chemical properties and biological activities.

Antibacterial and Antifungal Properties

Research indicates that 2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in treating infections.

| Activity | Microbial Strain | IC50 (μM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 |

| Antifungal | Candida albicans | 15.0 |

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. A study highlighted its ability to reduce amyloid-beta (Aβ42) levels in transgenic mouse models, indicating potential use in Alzheimer's disease therapy .

The mechanism of action for 2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine involves interaction with specific molecular targets. The methoxy and methylpiperidinyl groups enhance binding affinity to various receptors or enzymes, which may lead to the observed biological effects. Detailed studies are required to elucidate these interactions fully.

Case Study 1: Antimicrobial Activity

In a comparative study, 2-methoxy-6-(3-methylpiperidin-1-yl)pyrazine was shown to outperform several standard antibiotics against resistant strains of bacteria. The compound's unique mechanism may allow it to circumvent common resistance pathways, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Neuroprotection

A series of experiments conducted on neuroblastoma cell lines demonstrated that treatment with the compound significantly reduced oxidative stress markers and apoptosis rates. These findings suggest that it may protect neuronal cells from damage due to free radicals, providing a basis for its use in neurodegenerative disease therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.